



Application Notes and Protocols for Activity-Based Protein Profiling with DCG-04

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Audience: Researchers, scientists, and drug development professionals.

Introduction to Activity-Based Protein Profiling (ABPP) with DCG-04

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy used to study the active state of enzymes within complex biological systems.[1][2][3] This technique utilizes active site-directed chemical probes that covalently label a specific subset of catalytically active enzymes.[1]

DCG-04 is a widely used activity-based probe (ABP) for the study of papain-family cysteine proteases, which include numerous cathepsins.[4] It is a biotinylated derivative of the natural product E-64, a general cysteine protease inhibitor.[5][6] The core structure of DCG-04 features an epoxide electrophile that irreversibly binds to the active site cysteine of target proteases.[4] The biotin tag enables the detection of labeled enzymes via streptavidin conjugates and their enrichment for subsequent identification and quantification by mass spectrometry.[1][7] It is important to note that while "DCG-04" is the commonly referenced name, variations and isomers of this probe may exist, potentially exhibiting different target specificities and potencies. Researchers should, therefore, carefully characterize the specific probe being used in their experiments.

Key Features of DCG-04:



- Mechanism-Based: Covalently modifies the active site thiol of target cysteine proteases.[5]
- Broad-Spectrum: Targets a range of papain-like cysteine proteases, including multiple cathepsins.[4]
- Biotinylated: Allows for affinity purification and detection using streptavidin-based methods.
 [7]

Quantitative Data Summary

The following tables summarize quantitative data extracted from various studies employing DCG-04 for activity-based protein profiling.

Table 1: Reported Target Cysteine Proteases of DCG-04

Target Protease	Biological Context	Reference
Cathepsin B	Rat Liver Lysates, Macrophages	[4][7]
Cathepsin C	Rat Liver Lysates	[4]
Cathepsin H	Rat Liver Lysates	[4]
Cathepsin J	Cell and Tissue Lysates	[4]
Cathepsin K	Cell and Tissue Lysates	[4]
Cathepsin L	Rat Liver Lysates	[4][7]
Cathepsin S	Rat Liver Lysates	[4][7]
Cathepsin V	Cell and Tissue Lysates	[4]
Cathepsin X	Cell and Tissue Lysates	[4]
Cathepsin Z	Rat Liver Lysates	[7]

Table 2: Typical Experimental Parameters for DCG-04 Labeling



Parameter	In Vitro (Lysates)	In Situ (Live Cells)	Reference
DCG-04 Concentration	1 - 10 μΜ	10 - 50 μΜ	[5][7]
Incubation Time	30 - 60 min	1 - 4 hours	[5][7]
Incubation Temperature	37°C	37°C	[7]
рН	5.5 (Acetate or Citrate Buffer)	N/A (Cell Culture Conditions)	[4][5]

Table 3: Example of Competitive ABPP for Inhibitor Profiling

Inhibitor	Target Enzyme	Assay System	Measured IC50	Reference
BIA 10-2474	FAAH (off-target)	HEK293T cell lysates	>10,000 nM	[8]
PF04457845	FAAH	HEK293T cell lysates	7.3 nM	[8]
Azido-E-64	Cathepsins	RAW264.7 macrophage lysates	Blocks DCG-04 labeling at 13 μM	[5]

Experimental Protocols Protocol for In Vitro Labeling of Cysteine Proteases in Cell Lysates

This protocol describes the labeling of active cysteine proteases in cell or tissue lysates using DCG-04.

Materials:

Cells or tissue of interest



- Lysis Buffer: 50 mM Sodium Acetate, pH 5.5, 5 mM DTT, 1 mM EDTA, 0.5% Triton X-100
- DCG-04 stock solution (e.g., 1 mM in DMSO)
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE loading buffer
- Streptavidin-HRP conjugate
- · Chemiluminescent HRP substrate
- Western blotting equipment

Procedure:

- Lysate Preparation:
 - Harvest cells and wash with cold PBS.
 - Resuspend the cell pellet in ice-cold Lysis Buffer.
 - Lyse the cells by sonication or manual homogenization on ice.
 - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
 - Collect the supernatant and determine the protein concentration.
- DCG-04 Labeling:
 - Dilute the protein lysate to a final concentration of 1-2 mg/mL with Lysis Buffer.
 - \circ Add DCG-04 to a final concentration of 1-5 μ M. For a negative control, add an equivalent volume of DMSO.
 - Incubate the reaction at 37°C for 30-60 minutes.
- Sample Preparation for Analysis:



- Stop the labeling reaction by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes at 95°C.
- · Detection of Labeled Proteins:
 - Separate the proteins by SDS-PAGE.
 - Transfer the proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
 - Incubate the membrane with streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.
 - Wash the membrane three times with TBST.
 - Detect the labeled proteins using a chemiluminescent HRP substrate and an appropriate imaging system.

Protocol for In-Gel Fluorescence Scanning of Labeled Proteases

This protocol is for the visualization of fluorescently tagged DCG-04 labeled proteins directly within the SDS-PAGE gel. For this, a fluorescent version of DCG-04 (e.g., Cy5-DCG-04) is required.

Materials:

- Fluorescently-labeled DCG-04 (e.g., Cy5-DCG-04)
- Protein lysate prepared as in Protocol 3.1
- SDS-PAGE equipment
- Fluorescence gel scanner

Procedure:



· Labeling:

 Perform the labeling reaction as described in Protocol 3.1, steps 1 and 2, using the fluorescent DCG-04 probe.

SDS-PAGE:

- Stop the reaction by adding SDS-PAGE loading buffer (without boiling if the fluorophore is heat-sensitive).
- Separate the proteins on a polyacrylamide gel.
- In-Gel Fluorescence Scanning:
 - After electrophoresis, carefully remove the gel from the cassette.
 - Wash the gel briefly in deionized water.
 - Scan the gel using a fluorescence imager with the appropriate excitation and emission wavelengths for the chosen fluorophore.[9][10][11]

Protocol for Enrichment of DCG-04 Labeled Proteins for Mass Spectrometry

This protocol describes the affinity purification of biotinylated proteins for subsequent identification by mass spectrometry.

Materials:

- DCG-04 labeled protein lysate (from Protocol 3.1)
- Streptavidin-agarose beads or magnetic beads
- Wash Buffer 1: 1% Triton X-100 in PBS
- Wash Buffer 2: 0.1% SDS in PBS
- Wash Buffer 3: PBS



- Elution Buffer: 50% Acetonitrile, 0.1% TFA or on-bead digestion buffer
- Mass spectrometry-grade trypsin

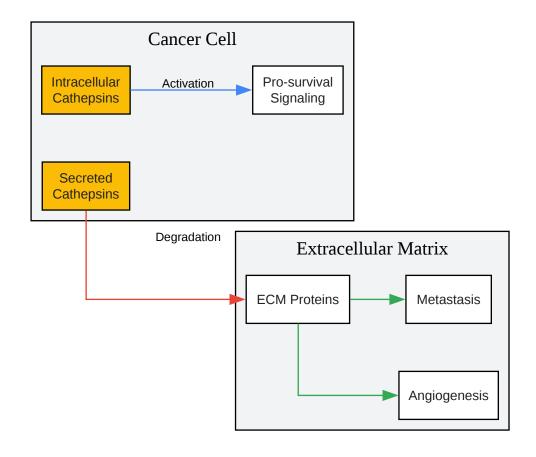
Procedure:

- Binding to Streptavidin Beads:
 - Incubate the DCG-04 labeled lysate with pre-washed streptavidin beads for 1-2 hours at 4°C with gentle rotation.
- Washing:
 - Pellet the beads by centrifugation and discard the supernatant.
 - Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3.
 Perform each wash three times.
- Elution or On-Bead Digestion:
 - Elution: Elute the bound proteins by incubating the beads with Elution Buffer.
 - On-Bead Digestion: Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate) and add trypsin. Incubate overnight at 37°C.
- Sample Preparation for Mass Spectrometry:
 - Collect the eluted proteins or the supernatant containing the digested peptides.
 - Process the sample for mass spectrometry analysis (e.g., desalting, concentration).[12]

Signaling Pathways and Experimental Workflows Signaling Pathways Involving Cathepsins

The following diagrams illustrate the involvement of cathepsins, the primary targets of DCG-04, in key signaling pathways.

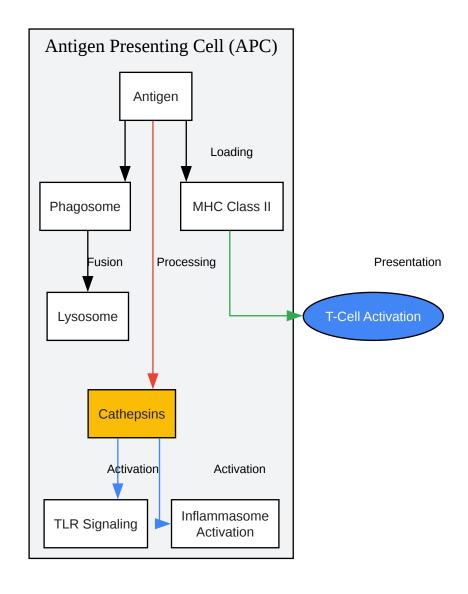




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Caption: Role of Cathepsins in Cancer Progression.





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Caption: Cathepsin Involvement in Immune Response Pathways.[13][14][15][16][17]

Experimental Workflow for ABPP

The following diagram outlines the general workflow for an activity-based protein profiling experiment using DCG-04.





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Caption: General Experimental Workflow for ABPP with DCG-04.

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